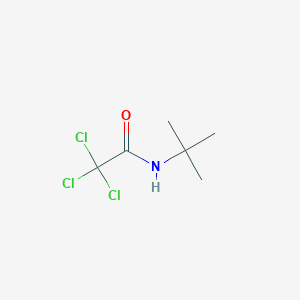
N-tert-butyl-2,2,2-trichloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-2,2,2-trichloroacetamide is a useful research compound. Its molecular formula is C6H10Cl3NO and its molecular weight is 218.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Reagent for Amide Synthesis
- N-tert-butyl-2,2,2-trichloroacetamide is primarily used as a reagent for the synthesis of amides. Amides are crucial intermediates in the production of pharmaceuticals and agrochemicals. The compound facilitates the formation of nitrogen-containing compounds through its reactive trichloroacetimidate functionality .
Protecting Group in Multi-Step Synthesis
- This compound serves as an effective protecting group for amines during multi-step organic synthesis. By temporarily masking the amine functionality, it allows chemists to selectively modify other functional groups without interference. This property is particularly beneficial in complex synthetic pathways where functional group compatibility is critical .
Peptide Synthesis
- In peptide synthesis, this compound aids in the formation of peptide bonds. Its use in this context is significant for drug development and biochemistry, where precise control over peptide structures is required .
Medicinal Chemistry
Drug Development
- The compound plays a vital role in medicinal chemistry by enabling the design and synthesis of new drug candidates. Its ability to form stable intermediates makes it a valuable tool in targeting specific biological pathways. Researchers have utilized it to create compounds with enhanced therapeutic profiles .
Case Study: Caged Phospho-Amino Acids
- A notable application includes its use in synthesizing caged phospho-amino acids for solid-phase peptide synthesis. These building blocks are essential for studying protein interactions and functions in cellular systems . The ability to control the release of active compounds through light activation provides significant insights into biochemical processes.
Environmental Applications
Development of Sustainable Pesticides
Propriétés
Numéro CAS |
15679-00-2 |
|---|---|
Formule moléculaire |
C6H10Cl3NO |
Poids moléculaire |
218.5 g/mol |
Nom IUPAC |
N-tert-butyl-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C6H10Cl3NO/c1-5(2,3)10-4(11)6(7,8)9/h1-3H3,(H,10,11) |
Clé InChI |
KHSSPZJNBPLHRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















